[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]methylamine sulfate
Overview
Description
Pyrazoles are a class of five-membered heterocyclic compounds that contain two nitrogen atoms adjacent to three carbon atoms in a ring structure . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis Analysis
The synthesis of pyrazoles often involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine . For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones have been synthesized under mild and greener reaction conditions with excellent yields .
Molecular Structure Analysis
The structure of pyrazoles is characterized by tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Chemical Reactions Analysis
Pyrazoles are known to exhibit a wide range of chemical reactions. For instance, they can undergo reactions with various electrophiles due to the presence of an active methine group .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoles can vary depending on their structure. For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine has a molecular weight of 173.21 g/mol and exhibits no hydrogen bond donor count .
Scientific Research Applications
Synthesis and Biological Activity : A study by Al-Smaisim (2012) discussed the synthesis of 3,5-dimethyl-1H-pyrazole derivatives, showing their potent antibacterial activity against several bacterial species.
Pyrazole-Containing Chelating Agents : Driessen (2010) explored the synthesis of pyrazole-containing chelating agents from l-(hydroxymethyl)pyrazole and l-(hydroxymethyl)-3,5-dimethylpyrazole, yielding compounds with yields better than 90% (Driessen, 2010).
Local Anesthetic and Analgesic Activities : Bruno et al. (1994) synthesized derivatives of 3,5-diphenyl-1H-pyrazole, which exhibited significant local anesthetic, analgesic, and anti-inflammatory activities (Bruno et al., 1994).
Potential as Benzodiazepine Receptor Ligand : Maggio et al. (2013) investigated a compound related to 1,3-dimethyl-1H-pyrazol-5-yl for its potential as a benzodiazepine receptor ligand (Maggio et al., 2013).
Cytotoxic Activity on Tumor Cell Lines : Kodadi et al. (2007) reported on the synthesis of new tridentate compounds with cytotoxic properties on tumor cell lines (Kodadi et al., 2007).
Drug Discovery and Medicinal Chemistry : Ivonin et al. (2015) described an approach to synthesize (4-di- and -trifluoroalkyl-1-alkyl-1H-pyrazol-3-yl)methylamines, useful for drug discovery and medicinal chemistry (Ivonin et al., 2015).
Supramolecular Properties of ZnII Complexes : Guerrero et al. (2015) synthesized new ZnII complexes with potential applications in supramolecular crystal engineering (Guerrero et al., 2015).
Antimicrobial and Anticancer Agents : Hafez et al. (2016) synthesized novel pyrazole derivatives with notable antimicrobial and anticancer activities (Hafez et al., 2016).
Methylation Reactions : Ivanova et al. (2017) studied the methylation reactions of polyfluoroalkyl-containing pyrazoles, revealing regioselectivity under different conditions (Ivanova et al., 2017).
Potential as Corrosion Inhibitors : Wang et al. (2006) conducted a DFT study on bipyrazole derivatives, exploring their potential as corrosion inhibitors (Wang et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the field of pyrazole research are likely to involve the development of new synthetic methods and the exploration of their biological activities. Pyrazoles are considered privileged scaffolds in medicinal chemistry, and their applications in drug discovery are expected to continue to expand .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-methylethanamine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.H2O4S/c1-7-6-8(2)11(10-7)5-4-9-3;1-5(2,3)4/h6,9H,4-5H2,1-3H3;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYAUIAFRUKJRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC)C.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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